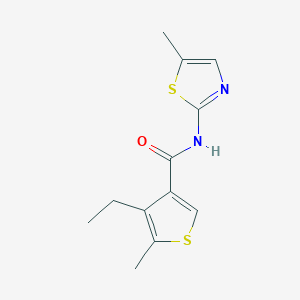

![molecular formula C21H16ClN5O B4617762 1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone

Overview

Description

1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone is a useful research compound. Its molecular formula is C21H16ClN5O and its molecular weight is 389.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 389.1043378 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials

Quinazolines, including 1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone, are known for their wide range of biological activities. Recent studies have expanded their application to the field of optoelectronics. These compounds have been investigated for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven to be valuable for creating novel optoelectronic materials. Such materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as in colorimetric pH sensors and dye-sensitized solar cells. This research highlights the potential of quinazoline derivatives in developing advanced materials for optoelectronic applications (Lipunova et al., 2018).

Biological Activity and Medicinal Chemistry

Quinazoline derivatives are a focal point in medicinal chemistry due to their significant biological activities. These compounds exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities. The structural diversity of quinazolines, achieved through the substitution on the benzene and/or pyrimidine rings, enables the development of novel analogs with enhanced biological properties. Specifically, quinazoline derivatives have been shown to inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression. This includes the inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins. Such findings underscore the utility of quinazoline nucleus in the discovery of new anticancer agents with promising pharmacokinetic profiles (Moorthy et al., 2023).

Corrosion Inhibition

The quinazoline structure has also been investigated for its potential in corrosion inhibition. Quinoline and its derivatives, which share structural similarities with quinazolines, have shown effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, preventing corrosion. The presence of polar substituents, such as hydroxyl and amino groups, enhances their adsorption and efficacy as corrosion inhibitors. This application highlights the versatility of quinazoline derivatives beyond biological activities, demonstrating their potential in industrial applications to protect metals from corrosion (Verma et al., 2020).

Future Directions

The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . Therefore, future research could focus on exploring the specific structural features of their biological targets and developing new quinazoline-based compounds as potential drugs of anticancer potency against bladder cancers .

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been evaluated for their antiproliferative activities against human cancer cell lines .

Mode of Action

It has been found that a similar compound could inhibit the colony formation and migration of mgc-803 cells . This suggests that the compound might interact with its targets to inhibit cell proliferation and migration, which are key processes in tumor growth and metastasis.

Biochemical Pathways

It is known that quinazoline derivatives can have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of a similar compound is reported to be 31379 , which might influence its bioavailability and pharmacokinetics.

Result of Action

The compound has been found to display potent anti-proliferative activity against MGC-803 cells in vitro . It could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase . These results suggest that the compound might have potential as an antineoplastic agent.

Properties

IUPAC Name |

1-[2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O/c1-12-17(13(2)28)11-23-20(24-12)27-21-25-18-9-8-15(22)10-16(18)19(26-21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXKTJRVGWKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)

![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)

![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)

![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)